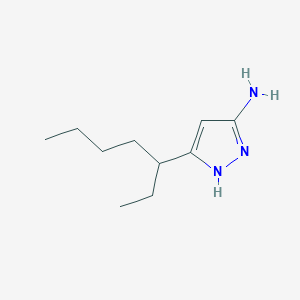

3-(heptan-3-yl)-1H-pyrazol-5-amine

Descripción general

Descripción

3-(heptan-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H19N3 and its molecular weight is 181.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Heptan-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a unique structure that includes a heptan-3-yl group and an amino group. This compound has garnered attention for its potential biological activities, which are currently under investigation. This article provides an overview of its synthesis, biological properties, and potential applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃, with a molecular weight of approximately 165.22 g/mol. The compound features a five-membered pyrazole ring that contributes to its chemical reactivity and biological interactions. The heptan-3-yl group enhances its hydrophobic character, potentially influencing solubility and interaction with biological membranes.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing readily available precursors to form the pyrazole ring.

- Reduction Reactions : Following initial synthesis to modify functional groups for enhanced biological activity.

These synthetic pathways allow for the exploration of structural modifications that may improve the compound's efficacy .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest that it may effectively inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects . Early findings suggest it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases .

In Vitro Studies on Anti-inflammatory Activity

In vitro assays assessed the compound's ability to modulate inflammatory responses in macrophages. Results indicated a significant reduction in nitric oxide production upon treatment with this compound, highlighting its potential role in managing inflammatory disorders .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amines | Heptan group at position 2 | Different steric effects due to heptane position |

| N-(Heptan-2-yl)-1-methyl-1H-pyrazol-4-amines | Methyl group at position 4 | Altered reactivity and potential biological activity |

| N-(Heptan-2-yl)-1-methyl-1H-pyrazol-5-amines | Methyl group at position 5 | Variations in electronic properties affecting interactions |

This table illustrates how the specific substitution pattern at position 3 in this compound can significantly influence its chemical reactivity and biological activity compared to related compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₃N₃

- Molecular Weight : Approximately 165.22 g/mol

- Structural Features : The compound features a five-membered pyrazole ring with two nitrogen atoms, contributing to its unique chemical reactivity and biological interactions. The heptan-3-yl group enhances its hydrophobic characteristics, influencing solubility and interaction with biological targets .

Medicinal Chemistry

3-(Heptan-3-yl)-1H-pyrazol-5-amine has shown potential in several pharmacological applications:

- Biological Activity : Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in physiological processes. Its structural characteristics may influence its binding affinity and efficacy as a therapeutic agent .

- Potential Therapeutic Uses : The compound's unique properties make it a candidate for developing new drugs, particularly in treating conditions related to the androgen receptor, such as prostate cancer. Its ability to modulate biological pathways could lead to new therapeutic targets .

Case Studies

A study highlighted the compound's potential as a small-molecule inhibitor in cancer models, demonstrating its effectiveness in modulating specific signaling pathways involved in tumor growth .

Organic Synthesis

The compound serves as an important intermediate in synthesizing more complex derivatives with enhanced biological activities. Various synthetic routes have been developed to produce this compound from readily available precursors, showcasing its versatility in organic synthesis:

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction of hydrazines with carbonyl compounds to form pyrazoles. |

| Substitution Reactions | Utilizes nucleophilic substitution to introduce the heptan-3-yl group at the appropriate position on the pyrazole ring. |

These methods enable researchers to explore modifications that could lead to compounds with improved pharmacological profiles or novel functionalities.

Material Science

In addition to its medicinal applications, this compound is being investigated for its potential use as a corrosion inhibitor in metal protection due to its ability to form stable complexes with metal surfaces.

Análisis De Reacciones Químicas

Reactions of Aminopyrazoles

Aminopyrazoles are significant in synthesizing various pyrazole derivatives .

-

Cyclocondensation: Heteroamines can be obtained by the cyclocondensation reaction of N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides with hydrazine hydrate .

-

Domino Reactions: Pyrazol-5-amines participate in multicomponent domino reactions with arylglyoxals, providing access to pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles .

Specific Reactions for "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine"

-

Synthesis via Reductive Amination: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine can be synthesized via a solvent-free condensation/reduction reaction from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . This one-pot reductive amination proceeds through the in-situ formation of N-(5-pyrazolyl)imine as a key intermediate .

-

Detailed Synthesis Procedure:

-

React 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (153 mg, 1.0 mmol) with p-methoxybenzaldehyde (136 mg, 1.0 mmol) .

-

Heat the mixture in a sand bath at 120 °C for 2 hours under solvent-free conditions .

-

Dissolve the resulting N-(5-pyrazolyl)imine in methanol (3.0 mL) .

-

Add sodium borohydride (75 mg, 2.0 mmol) portionwise with stirring over 5 minutes .

-

Reduce the reaction mixture volume to 1.0 mL under reduced pressure and add distilled water (5.0 mL) .

-

Extract the aqueous solution with ethyl acetate (2 × 5.0 mL) .

-

Dry the combined organic extracts with anhydrous sodium sulfate .

-

Purify the crude product by flash chromatography on silica gel using a mixture of DCM/MeOH (30:1, v/v) as eluent to obtain the N-heterocyclic amine .

-

Chemical Data

While specific safety data for 3-(heptan-3-yl)-1H-pyrazol-5-amine may not be readily available, general information can be inferred from related pyrazole compounds .

| Chemical Formula | C14H9F3N2O |

|---|---|

| Molecular Weight | 278.23 |

| MDL Number | MFCD20502031 |

| Pubchem CID | 54595807 |

| IUPAC Name | 5-amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile |

| SMILES | C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)N)C#N |

| Appearance | Powder |

| Storage | Room temperature |

Propiedades

IUPAC Name |

5-heptan-3-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-3-5-6-8(4-2)9-7-10(11)13-12-9/h7-8H,3-6H2,1-2H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITREMZWOJSQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.